An In-depth Technical Guide to 1,7-Octadiyne: Properties, Reactions, and Applications for Researchers
An In-depth Technical Guide to 1,7-Octadiyne: Properties, Reactions, and Applications for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-Octadiyne (CAS No. 871-84-1) is a linear, terminal alkyne that serves as a versatile building block in organic synthesis and materials science.[1] Its bifunctional nature, with reactive alkyne groups at both ends of a flexible four-carbon spacer, makes it a valuable precursor for the synthesis of a wide range of acyclic and cyclic compounds. For drug development professionals, its utility lies not in any inherent biological activity, but in its application as a linker in bioconjugation and as a monomer in the creation of novel polymers for drug delivery systems. This technical guide provides a comprehensive overview of the physical and chemical properties of 1,7-octadiyne, detailed experimental protocols for its key reactions, and a discussion of its current and potential applications in fields relevant to pharmaceutical research.
Physical and Chemical Properties
1,7-Octadiyne is a colorless to faintly yellow liquid at room temperature.[2] It is characterized by the presence of two terminal triple bonds, which are the primary sites of its chemical reactivity.
Physical Properties
A summary of the key physical properties of 1,7-octadiyne is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀ | [3] |
| Molecular Weight | 106.17 g/mol | [4] |
| CAS Number | 871-84-1 | [4] |
| Appearance | Clear colorless to faintly yellow liquid | [2] |
| Boiling Point | 135-136 °C | [4] |
| Melting Point | 27 °C (estimate) | [2] |
| Density | 0.8 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.446 | [4] |
| Vapor Pressure | 9.4 ± 0.1 mmHg at 25°C | [1] |
| Solubility | Not miscible or difficult to mix with water. Soluble in organic solvents. | [2][5] |
| Flash Point | 23 °C (73.4 °F) - closed cup | [4] |
Chemical Properties
The chemical reactivity of 1,7-octadiyne is dominated by its terminal alkyne functional groups. These groups can undergo a variety of reactions, including deprotonation followed by nucleophilic attack, metal-catalyzed cross-coupling reactions, and cycloadditions.
Key Chemical Reactions:
-
Cyclopolymerization: In the presence of catalysts such as Grubbs' catalyst, 1,7-octadiyne can undergo cyclopolymerization to form conjugated polymers with six-membered rings in the polymer backbone.[5][6] This reaction is of interest for the development of novel electronic and optical materials.
-
Sonogashira Coupling: As a terminal alkyne, 1,7-octadiyne readily participates in Sonogashira coupling reactions with aryl or vinyl halides.[7][8] This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of complex organic molecules.
-
"Click Chemistry": The terminal alkyne groups of 1,7-octadiyne make it a suitable substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[9][10] This highly efficient and specific reaction is widely used in bioconjugation to link molecules together.
-
Formation of Metal Complexes: 1,7-Octadiyne reacts with various metal precursors to form organometallic complexes. For instance, it participates in the formation of uranium(IV) vinyl complexes.[4]
Experimental Protocols
Synthesis of 1,7-Octadiyne
General Procedure for Synthesis from 1,8-Dichlorooctane (Illustrative):
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with a strong base such as sodium amide (NaNH₂) in an inert solvent like liquid ammonia (B1221849) or a high-boiling ether (e.g., mineral oil).
-
Addition of Dihalide: 1,8-Dichlorooctane is dissolved in a suitable inert solvent and added dropwise to the stirred suspension of the base at an appropriate temperature.
-
Reaction: The reaction mixture is heated to reflux for several hours to effect the double dehydrohalogenation.
-
Workup: After cooling, the reaction is carefully quenched with water or an ammonium (B1175870) chloride solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude 1,7-octadiyne is then purified by fractional distillation.
Purification of 1,7-Octadiyne
Fractional distillation is the recommended method for purifying 1,7-octadiyne.[11]
Procedure for Fractional Distillation:
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, and a thermometer.
-
Distillation: The crude 1,7-octadiyne is placed in the distillation flask with a few boiling chips. The apparatus is heated gently.
-
Fraction Collection: The fraction that distills at the boiling point of 1,7-octadiyne (135-136 °C) is collected.[4] It is important to monitor the temperature at the head of the column to ensure proper separation from impurities with different boiling points.
Applications in Drug Development and Research
While 1,7-octadiyne does not have direct therapeutic applications, its chemical properties make it a valuable tool for researchers in drug development, particularly in the areas of bioconjugation and the synthesis of drug delivery vehicles.
Bioconjugation via Click Chemistry
The terminal alkyne functionalities of 1,7-octadiyne allow it to readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[9][10] This "click" reaction is a highly efficient and bioorthogonal method for covalently linking two molecules. In the context of drug development, 1,7-octadiyne can be used as a bifunctional linker to conjugate a drug molecule to a targeting moiety (e.g., an antibody, peptide, or nanoparticle) or to a solubility-enhancing group.
Polymer Synthesis for Drug Delivery
1,7-Octadiyne can be polymerized to create novel materials with potential applications in drug delivery.[5][6] For example, cyclopolymerization using Grubbs' catalyst can produce conjugated polymers. These polymers can be further functionalized to encapsulate or be conjugated with therapeutic agents, potentially leading to controlled-release drug delivery systems.
Signaling Pathways and Biological Activity
Currently, there is a significant lack of information in the public domain regarding the direct biological activity of 1,7-octadiyne or its direct interaction with specific signaling pathways. Its relevance to researchers in drug development is primarily as a synthetic tool rather than a bioactive molecule. Future research may explore the biological properties of polymers and conjugates derived from 1,7-octadiyne.
Conclusion
1,7-Octadiyne is a valuable and versatile chemical building block with significant potential for applications in research and development, particularly in fields related to drug delivery and bioconjugation. Its well-defined physical and chemical properties, coupled with its reactivity in powerful synthetic transformations like click chemistry and cyclopolymerization, make it an attractive tool for the creation of complex molecular architectures and functional materials. While direct biological activity has not been reported, its utility as a linker and a monomer provides a platform for the development of innovative solutions for the targeted delivery and controlled release of therapeutic agents. Further research into the biocompatibility and in vivo behavior of materials derived from 1,7-octadiyne will be crucial in fully realizing its potential in the pharmaceutical sciences.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chembam.com [chembam.com]
- 3. 1,7-Octadiyne | C8H10 | CID 70099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Controlled cyclopolymerisation of 1,7-octadiyne derivatives using Grubbs catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wmocollege.ac.in [wmocollege.ac.in]
- 11. Purification [chem.rochester.edu]
